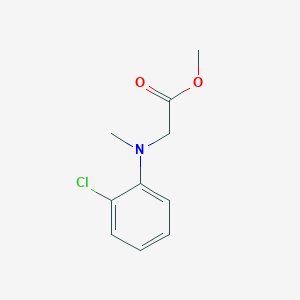

Methyl 2-((2-chlorophenyl)(methyl)amino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-((2-chlorophenyl)(methyl)amino)acetate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of glycine, where the amino group is substituted with a 2-chlorophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate typically involves the reaction of 2-chlorobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-chlorophenyl)(methyl)amino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((2-chlorophenyl)(methyl)amino)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((2-chlorophenyl)(methyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(2-chlorophenyl)acetate: Similar structure but lacks the amino group.

Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate: A stereoisomer with different spatial arrangement of atoms.

D- (+)-Methyl-alpha-(2-thienylethamino)(2-chlorophenyl)acetate: Contains a thienyl group instead of a phenyl group.

Uniqueness

Methyl 2-((2-chlorophenyl)(methyl)amino)acetate is unique due to the presence of both the 2-chlorophenyl and methylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 2-((2-chlorophenyl)(methyl)amino)acetate, also known as methyl 2-amino-2-(2-chlorophenyl)acetate, is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10ClNO2. The presence of a chlorophenyl group enhances its lipophilicity, which can influence its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in a study involving A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines, the compound showed a dose-dependent reduction in cell viability:

| Compound | Cell Line | IC50 (µM) | Effect on Viability (%) |

|---|---|---|---|

| This compound | A549 | 15 | 45% |

| This compound | Caco-2 | 10 | 39% |

This data suggests that the compound is particularly effective against colorectal cancer cells compared to lung cancer cells .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. Similar compounds have been shown to interact with the colchicine-binding site on tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells .

Case Study 1: Antiproliferative Effects

In a controlled laboratory setting, this compound was tested alongside standard chemotherapeutics such as cisplatin. The results indicated that while cisplatin had an IC50 of approximately 10 µM against A549 cells, this compound exhibited comparable or superior efficacy at lower concentrations .

Case Study 2: Combination Therapy

A combination therapy approach using this compound with other anticancer agents showed synergistic effects. When combined with tamoxifen in MCF-7 breast cancer cells, the treatment resulted in enhanced antiproliferative activity compared to either agent alone . This synergy could be attributed to complementary mechanisms targeting different pathways involved in cancer cell survival.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological profile and long-term effects .

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

methyl 2-(2-chloro-N-methylanilino)acetate |

InChI |

InChI=1S/C10H12ClNO2/c1-12(7-10(13)14-2)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |

InChI Key |

ADWQLLQATVCOQH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)OC)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.